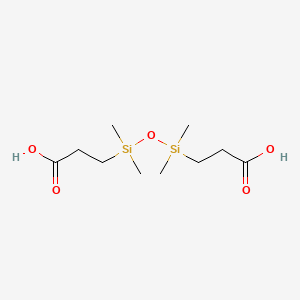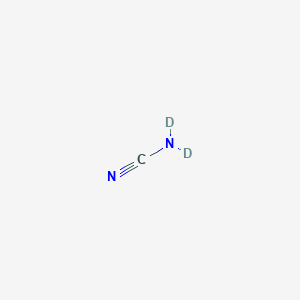
Erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione is a coordination complex of erbium with hexafluoroacetylacetone ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C15H6ErF18O6, and it has a molecular weight of 791.4348.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves the reaction of erbium salts with hexafluoroacetylacetone. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the hexafluoroacetylacetone ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and catalysts
Mecanismo De Acción
The mechanism of action of erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves its ability to form stable coordination complexes with various ligands. The hexafluoroacetylacetone ligands provide strong binding to the erbium ion, resulting in a stable complex. This stability is crucial for its applications in various fields, as it ensures consistent performance and reliability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: A similar compound with the same hexafluoroacetylacetone ligands but without the erbium ion.
1,1,1-Trifluoropentane-2,4-dione: Another related compound with trifluoromethyl groups instead of hexafluoromethyl groups
Uniqueness
Erbium; 1,1,1,5,5,5-hexafluoropentane-2,4-dione is unique due to the presence of the erbium ion, which imparts specific properties and applications not found in similar compounds. The strong binding of the hexafluoroacetylacetone ligands to the erbium ion results in a highly stable complex, making it suitable for various advanced applications.
Propiedades
Fórmula molecular |
C15H6ErF18O6 |
|---|---|
Peso molecular |
791.43 g/mol |
Nombre IUPAC |
erbium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |
Clave InChI |
DGAUMLKFNRHPPA-JVUUZWNBSA-N |
SMILES isomérico |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Er] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)






![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
